molecular formula C8H10N4O2 B11900745 1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 923283-93-6

1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B11900745
CAS No.: 923283-93-6
M. Wt: 194.19 g/mol
InChI Key: WLTCFRTZLFJIJE-UHFFFAOYSA-N
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Description

1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

The synthesis of 1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of a pyrazole derivative with a pyrimidine derivative under specific reaction conditions. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like acids or bases to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents.

Scientific Research Applications

1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxypropyl)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit kinases or other enzymes critical for cell proliferation, thereby exhibiting anticancer activity .

Properties

CAS No.

923283-93-6

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

1-(3-hydroxypropyl)-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C8H10N4O2/c13-3-1-2-12-7-6(4-11-12)9-5-10-8(7)14/h4-5,13H,1-3H2,(H,9,10,14)

InChI Key

WLTCFRTZLFJIJE-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C2=C1N=CNC2=O)CCCO

Origin of Product

United States

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